

Application Notes and Protocols for SCH28080

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Compound of Interest		
Compound Name:	SCH28080	
Cat. No.:	B1680892	Get Quote

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Introduction

SCH28080 is a potent, reversible, and K+-competitive inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in the stomach.[1][2] As a member of the potassium-competitive acid blocker (P-CAB) class of compounds, it offers a valuable tool for studying the mechanism of gastric acid secretion and for the development of novel anti-ulcer agents.[3] These application notes provide detailed protocols for the laboratory use of **SCH28080**, including in vitro enzyme inhibition assays, cell-based functional assays, and in vivo models of gastric acid secretion.

Mechanism of Action

SCH28080 exerts its inhibitory effect by competing with potassium ions (K⁺) for binding to the luminal side of the H⁺/K⁺-ATPase.[1][2] This binding prevents the conformational changes necessary for the transport of H⁺ ions into the gastric lumen, thereby reducing gastric acid secretion.[4][5] **SCH28080** is a weak base (pKa = 5.6) and its protonated form is the active inhibitory species, which accumulates in the acidic environment of the parietal cell secretory canaliculi.[1][3]

Data Presentation

Table 1: In Vitro Inhibitory Activity of SCH28080



Assay	Preparation	Species	Parameter	Value	Reference
H+/K+- ATPase Activity	Gastric Vesicles	Swine	Ki	24 nM	[1]
pNPPase Activity	Gastric Vesicles	Swine	Ki	275 nM	[1]
H ⁺ /K ⁺ - ATPase Activity	Gastric Microsomes	Pig	IC50	16.4 μΜ	[6]
Histamine- stimulated Acid Accumulation	Parietal Cells	Rabbit	IC50	40 μΜ	[6]
Forskolin- stimulated Acid Accumulation	Parietal Cells	Rabbit	IC50	45 μΜ	[6]
Na ⁺ /K ⁺ - ATPase Chimera (gM1/2+NKβ 1)	Yeast Cells	Rat	IC50	20-60 nM	[7]

Table 2: Physicochemical Properties of SCH28080

Property	Value	Reference
Chemical Name	2-methyl-8- (phenylmethoxy)imidazo[1,2- a]pyridine-3-acetonitrile	[1]
рКа	5.6	[1][3]

Experimental Protocols



Protocol 1: In Vitro H+/K+-ATPase Activity Assay

This protocol describes the measurement of H+/K+-ATPase activity in isolated gastric vesicles by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

- 1. Preparation of Gastric H+/K+-ATPase-enriched Vesicles:
- Source: Hog or rabbit gastric mucosa.
- Procedure: A detailed procedure for the isolation of H+/K+-ATPase-enriched membrane vesicles can be followed as described by Abe et al., involving differential centrifugation and sucrose density gradient centrifugation.
- 2. ATPase Activity Assay:
- Reagents:
 - Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂.
 - o ATP Solution: 2 mM ATP Tris salt.
 - SCH28080 Stock Solution: Dissolve SCH28080 in DMSO to a concentration of 10 mM.
 Further dilute in the assay buffer to the desired concentrations.
 - Phosphate Standard: 1 mM KH₂PO₄.
 - Pi Colorimetric Reagent (e.g., Malachite Green-based reagent).
- Procedure:
 - Prepare a reaction mixture containing the assay buffer, gastric vesicles (5-10 μg protein), and varying concentrations of SCH28080. Pre-incubate for 10 minutes at 37°C.
 - Initiate the reaction by adding the ATP solution.
 - Incubate the reaction mixture for 20 minutes at 37°C.
 - Stop the reaction by adding an ice-cold solution of 10% trichloroacetic acid.



- Centrifuge the samples to pellet the precipitated protein.
- Transfer the supernatant to a new microplate.
- Add the Pi colorimetric reagent to each well and incubate for 20-30 minutes at room temperature for color development.
- Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.
- Generate a standard curve using the phosphate standard to determine the concentration of Pi released in each sample.
- Calculate the percent inhibition of H+/K+-ATPase activity for each SCH28080 concentration and determine the IC₅₀ value.

Protocol 2: [14C]-Aminopyrine Uptake Assay in Isolated Parietal Cells

This cell-based assay indirectly measures acid secretion by quantifying the accumulation of the weak base [14C]-aminopyrine in the acidic compartments of stimulated parietal cells.

- 1. Isolation of Parietal Cells:
- Source: Rabbit or guinea pig gastric mucosa.
- Procedure: Isolate parietal cells using a combination of enzymatic digestion (e.g., with pronase or collagenase) and mechanical dispersion, followed by enrichment using techniques like velocity sedimentation or density gradient centrifugation.[8][9][10]
- 2. Aminopyrine Uptake Assay:
- Reagents:
 - Incubation Buffer: A suitable buffer such as Hanks' Balanced Salt Solution (HBSS) supplemented with 0.1% BSA, pH 7.4.
 - [14C]-Aminopyrine Solution: Prepare a working solution in the incubation buffer.



- Stimulant: Histamine (e.g., 100 μM) or other secretagogues like forskolin.
- SCH28080 Stock Solution: Prepare as described in Protocol 1.
- Scintillation Cocktail.

Procedure:

- Pre-incubate the isolated parietal cells with varying concentrations of SCH28080 for 30 minutes at 37°C.
- Add the stimulant (e.g., histamine) and [14C]-aminopyrine to the cell suspension.
- Incubate for 20-40 minutes at 37°C.
- Pellet the cells by centrifugation.
- Wash the cell pellet to remove extracellular [14C]-aminopyrine.
- Lyse the cells and transfer the lysate to a scintillation vial.
- Add scintillation cocktail and measure the radioactivity using a scintillation counter.
- Determine the amount of [14C]-aminopyrine accumulated and calculate the percent inhibition for each **SCH28080** concentration to determine the IC50 value.[11]

Protocol 3: In Vivo Measurement of Gastric Acid Secretion in Anesthetized Rats

This protocol describes a method to assess the inhibitory effect of **SCH28080** on gastric acid secretion in an in vivo model.

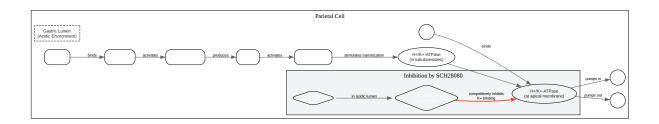
- 1. Animal Preparation:
- Model: Male Wistar or Sprague-Dawley rats.
- Procedure:
 - Anesthetize the rats (e.g., with urethane).



- Perform a tracheotomy to ensure a clear airway.
- Cannulate the esophagus and the duodenum to isolate the stomach.
- Perfuse the stomach with saline at a constant rate.
- 2. Measurement of Gastric Acid Secretion:
- · Reagents:
 - Stimulant: Pentagastrin or histamine, administered intravenously.
 - SCH28080 Solution: Prepare a solution for intravenous or intraduodenal administration.
 - 0.01 N NaOH for titration.
 - pH indicator.
- Procedure:
 - Collect the gastric perfusate at regular intervals (e.g., every 15 minutes).
 - Establish a stable basal acid secretion.
 - Administer the stimulant to induce acid secretion.
 - Once a stable stimulated acid secretion is achieved, administer SCH28080.
 - Continue to collect the gastric perfusate and measure the acid output by titrating the samples with 0.01 N NaOH to a neutral pH.[12][13]
 - Calculate the total acid output and the percent inhibition induced by SCH28080.

Mandatory Visualizations

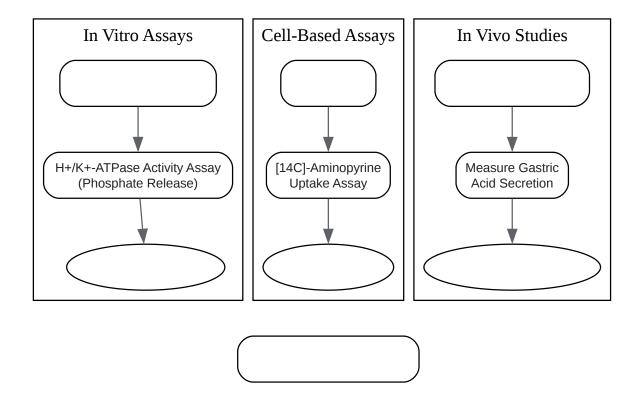




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Caption: Signaling pathway of histamine-stimulated gastric acid secretion and its inhibition by **SCH28080**.





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Caption: Experimental workflow for evaluating the inhibitory activity of SCH28080.

Safety and Handling

SCH28080 was discontinued for clinical development due to observations of hepatotoxicity.[3] [14] Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). While specific mechanisms for its hepatotoxicity are not extensively detailed in the provided search results, it is a critical consideration for any in vivo studies.[15]

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